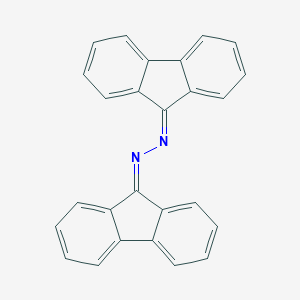

N,N'-Bis(fluoren-9-ylidene) hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2071-44-5 |

|---|---|

Molecular Formula |

C26H16N2 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

N-(fluoren-9-ylideneamino)fluoren-9-imine |

InChI |

InChI=1S/C26H16N2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |

InChI Key |

CDFOTCFVFKFICX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C4C5=CC=CC=C5C6=CC=CC=C64 |

Other CAS No. |

2071-44-5 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Evolution of Fluorene-Based Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of fluorene-based Schiff bases. It details their synthesis, characterization, and diverse applications, with a particular focus on their roles in medicinal chemistry as antimicrobial and anticancer agents, and in materials science as fluorescent sensors. This document consolidates key quantitative data into comparative tables, presents detailed experimental protocols for pivotal synthesis and evaluation methods, and visualizes fundamental mechanisms and workflows through logical diagrams.

Historical Overview: From Coal Tar to Advanced Functional Molecules

The journey of fluorene-based Schiff bases begins with the discovery of their parent scaffolds. In 1867, French chemist Marcellin Berthelot first isolated the polycyclic aromatic hydrocarbon fluorene from coal tar.[1] For decades, fluorene and its derivatives were primarily of academic interest.

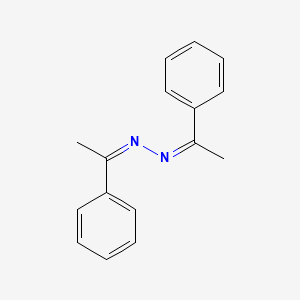

The second critical component, the Schiff base (or imine), was introduced by Hugo Schiff in 1864. These compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[2] The formation of the characteristic azomethine (-C=N-) group proved to be a versatile method for creating a wide array of organic molecules.[2]

While the individual histories of fluorene and Schiff bases are well-documented, the deliberate synthesis of fluorene-based Schiff bases is a more recent development, largely driven by the pursuit of novel functional materials and therapeutic agents in the late 20th and early 21st centuries. Researchers began to appreciate that the rigid, planar, and fluorescent nature of the fluorene moiety could be synergistically combined with the versatile coordination and biological activity of the Schiff base linkage. This convergence has led to a burgeoning field of research into their applications in organic electronics, chemosensing, and drug discovery.[3]

Synthesis and Characterization

The synthesis of fluorene-based Schiff bases typically involves a condensation reaction between a fluorene derivative containing a carbonyl group (e.g., 9-fluorenone) and a primary amine, or a fluorene derivative with an amino group and an aldehyde/ketone.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorene-based Schiff bases.

Experimental Protocols

2.2.1. Synthesis of a 9-Fluorenone-Derived Schiff Base [2]

This protocol describes the synthesis of various Schiff bases from 9-fluorenone.

-

Materials: 9-fluorenone (1.0 mole equivalent), appropriate amine (e.g., ethane-1,2-diamine) (4.5 mole equivalent), ethanol.

-

Procedure:

-

In a 250.0 mL reaction flask, dissolve 9-fluorenone in 100.0 mL of ethanol to form a clear solution.

-

Separately, dissolve the amine in ethanol.

-

Add the amine solution to the 9-fluorenone solution.

-

Gradually heat the reaction mixture to 80°C and maintain for 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Chloroform:Methanol (9:1).

-

After the reaction is complete, cool the mixture to 0-5°C and stir for 30 minutes.

-

Filter the precipitated solid, wash with chilled ethanol, and dry at 55°C under vacuum.

-

2.2.2. Characterization Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the formation of the imine bond (-C=N) through the appearance of a characteristic stretching band, typically in the range of 1600-1650 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the synthesized compound by showing the chemical shifts of protons and carbons. The formation of the Schiff base is often confirmed by the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton.

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.

Applications in Materials Science: Fluorescent Sensors

The inherent fluorescence of the fluorene moiety makes these Schiff bases excellent candidates for fluorescent chemosensors, particularly for the detection of metal ions. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT).

Sensing Mechanisms

3.1.1. Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the binding of a metal ion to the Schiff base ligand restricts the photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to an enhancement of fluorescence.

3.1.2. Intramolecular Charge Transfer (ICT)

ICT-based probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. The binding of an analyte can modulate this process, causing a shift in the emission wavelength.

Quantitative Data for Metal Ion Sensing

The following table summarizes the performance of selected fluorene-based Schiff bases as fluorescent sensors for various metal ions.

| Compound ID | Target Ion | Detection Limit (M) | Solvent | Reference |

| L | Cu²⁺ | 1.54 x 10⁻⁹ | Not Specified | [4] |

| L | CN⁻ | 1.83 x 10⁻⁷ | Not Specified | [4] |

Applications in Drug Development: Antimicrobial and Anticancer Agents

Fluorene-based Schiff bases have demonstrated significant potential as therapeutic agents due to their antimicrobial and anticancer properties. The imine group is crucial for their biological activity.

Antimicrobial Activity

These compounds have been shown to be effective against a range of bacterial and fungal strains. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

4.1.1. Experimental Protocol: Antimicrobial Activity Assessment (Agar Well Diffusion Method) [2]

-

Materials: Muller Hinton agar, microbial cultures (e.g., Proteus mirabilis), synthesized compounds, dimethylsulfoxide (DMSO), sterile cork borer.

-

Procedure:

-

Prepare a stock solution of the synthesized compounds (100 µg) in DMSO.

-

Adjust microbial cultures to the 0.5 McFarland standard (approximately 1.5 x 10⁸ cfu/mL).

-

Pour 20 mL of Muller Hinton agar into sterile petri plates.

-

Swab the plates with 100 µL of the microbial inoculum and allow it to adsorb for 15 minutes.

-

Using a sterile cork borer, create wells in the agar.

-

Load a specific volume of the compound solution into the wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

-

4.1.2. Quantitative Data for Antimicrobial Activity

The following table presents the antimicrobial activity of a selected fluorene-based Schiff base.

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 | [2] |

Anticancer Activity

Several fluorene-based Schiff bases have exhibited promising cytotoxic activity against various cancer cell lines. One of the proposed mechanisms of action is the induction of apoptosis through the generation of reactive oxygen species (ROS).

4.2.1. Proposed Signaling Pathway: ROS-Mediated Apoptosis

The diagram below illustrates a potential signaling pathway for the anticancer activity of fluorene derivatives, which may be applicable to fluorene-based Schiff bases. The compound induces cellular stress, leading to the generation of ROS, which in turn triggers both intrinsic and extrinsic apoptotic pathways and suppresses survival signals.[4]

4.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), normal cell line (e.g., BHK-21), MTT solution, DMSO, 96-well plates.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀).

-

4.2.3. Quantitative Data for Anticancer Activity

The following table summarizes the IC₅₀ values for selected Schiff bases against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| L5 (a diethylaminophenol-derived Schiff base) | HeLa | Data not specified, but in the micromolar range | [5] |

| L5 (a diethylaminophenol-derived Schiff base) | MCF-7 | Data not specified, but in the micromolar range | [5] |

(Note: While L5 is not a fluorene-based Schiff base, this data is included to illustrate the type of quantitative information available for the anticancer activity of Schiff bases.)

Conclusion and Future Perspectives

Fluorene-based Schiff bases represent a versatile and promising class of organic compounds. Their unique combination of the fluorescent fluorene core and the functional imine linkage has led to significant advancements in both materials science and medicinal chemistry. As fluorescent sensors, they offer high sensitivity and selectivity for the detection of various analytes. In the realm of drug development, they have emerged as potent antimicrobial and anticancer agents.

Future research in this area is likely to focus on:

-

The development of novel synthetic methodologies to create more complex and functionalized fluorene-based Schiff bases.

-

The design of ratiometric and near-infrared fluorescent probes for more sophisticated bioimaging applications.

-

In-depth studies into the mechanisms of action of their biological activities to facilitate the rational design of more potent and selective therapeutic agents.

-

The exploration of their potential in other areas, such as organic light-emitting diodes (OLEDs) and photovoltaics.

The continued exploration of fluorene-based Schiff bases holds great promise for the development of next-generation functional materials and therapeutics.

References

- 1. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. art.torvergata.it [art.torvergata.it]

- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into N,N'-Bis(fluoren-9-ylidene) hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluorenone azine, is a symmetrical aromatic azine that has garnered interest within the scientific community due to its unique structural and electronic properties. This technical guide provides an in-depth exploration of the theoretical studies surrounding this molecule, complemented by detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, materials science, and drug discovery.

Molecular Structure and Properties

This compound is characterized by two fluorene moieties linked by a central hydrazine bridge. This arrangement results in a conjugated system with specific electronic and steric attributes.

Computed Physicochemical Properties

A summary of the computationally derived physicochemical properties of this compound is provided in the table below. These values, obtained from publicly available databases, offer a preliminary understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₆N₂ | PubChem[1] |

| Molecular Weight | 356.4 g/mol | PubChem[1] |

| XLogP3 | 6.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 356.131348519 Da | PubChem[1] |

| Topological Polar Surface Area | 24.7 Ų | PubChem[1] |

Theoretical and Computational Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and properties of this compound and its derivatives.

Computational Methodology

A common approach for theoretical studies on similar azine derivatives involves geometry optimization and electronic property calculations using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).[2][3][4] Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra.[5] Natural Bond Orbital (NBO) analysis is also utilized to understand charge distribution and intramolecular interactions.

dot

Caption: A generalized workflow for the computational study of this compound.

Frontier Molecular Orbitals and Electronic Transitions

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. For fluorene-based polymers containing azine units, the HOMO is typically localized on the electron-donating fluorene segments, while the LUMO is associated with the electron-accepting azine unit.[6] This charge separation is a key feature of donor-acceptor systems. The energy gap between the HOMO and LUMO dictates the electronic transition energies and can be correlated with the experimental UV-Vis absorption spectra. For related fluorene-based polymers, HOMO and LUMO energy levels have been estimated to be around -5.83 to -6.0 eV and -2.85 to -2.88 eV, respectively.[6]

Experimental Protocols

Synthesis of this compound (Fluorenone Azine)

The synthesis of this compound can be achieved through the treatment of 9-fluorenone hydrazone with ferric chloride (FeCl₃) in chloroform.[7]

Materials:

-

9-fluorenone hydrazone

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chloroform (CHCl₃)

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve 9-fluorenone hydrazone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a solution of anhydrous FeCl₃ in chloroform to the flask.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

dot

Caption: Experimental workflow for the synthesis of this compound.

Characterization Techniques

The synthesized this compound can be characterized using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For related fluoren-9-one thiosemicarbazones, aromatic protons of the fluorenone moiety typically appear in the range of 7.30 to 7.73 ppm in the ¹H NMR spectrum.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The characteristic C=N stretching vibration of the azine linkage is expected to be a prominent peak.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. The absorption maxima can be compared with the results from TD-DFT calculations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition. The NIST database lists the top three mass-to-charge ratio (m/z) peaks for this compound as 356, 355, and 327.[1]

Potential Applications and Signaling Pathway Interactions

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on related fluorenone azine derivatives has shown potential biological activities.

Enzyme Inhibition

Recent studies on newly synthesized fluorescent fluorenone azine derivatives have demonstrated their potential as tyrosinase inhibitors.[9] Molecular docking calculations revealed that these compounds could bind to the active site of tyrosinase with lower binding energies compared to the standard inhibitor, kojic acid.[9] This suggests that the fluorenone azine scaffold could be a promising starting point for the design of novel enzyme inhibitors.

dot

Caption: Logical relationship of fluorenone azine derivatives as potential enzyme inhibitors.

Further research is warranted to explore the broader biological activities of this compound and its derivatives and to elucidate their potential roles in modulating cellular signaling pathways.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental aspects of this compound. The combination of computational modeling and experimental data offers a powerful approach to understanding the structure-property relationships of this intriguing molecule. The detailed protocols and theoretical frameworks presented here are intended to facilitate further research and development in areas ranging from materials science to medicinal chemistry. The potential for this class of compounds to act as enzyme inhibitors opens up new avenues for drug discovery.

References

- 1. This compound | C26H16N2 | CID 270572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ujpronline.com [ujpronline.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to Molecular Orbital Calculations for Fluorenylidene Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenylidene hydrazines are a class of organic compounds characterized by a fluorene moiety linked to a hydrazine group. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the fluorene ring system, combined with the reactive hydrazone group, make these compounds promising candidates for further investigation and development as therapeutic agents.

Molecular orbital calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the structure-activity relationships of these molecules. By providing insights into the electronic distribution, orbital energies, and reactivity of fluorenylidene hydrazines, these computational methods can aid in the rational design of novel derivatives with enhanced biological activity. This guide provides a comprehensive overview of the molecular orbital calculations for fluorenylidene hydrazines, supported by experimental data and protocols.

Molecular Orbital Calculations

The electronic and geometric properties of fluorenylidene hydrazines can be effectively studied using computational quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Methodology

A common approach for DFT calculations on fluorenylidene hydrazines involves the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[1] The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable predictions of molecular geometries and electronic properties for many organic compounds.[1] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, allowing for a more accurate description of the electron distribution, particularly for systems with lone pairs and potential hydrogen bonding.

Geometry optimization is a crucial first step in these calculations, where the molecule's structure is adjusted to find the lowest energy conformation. Subsequent frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Key Molecular Properties from DFT Calculations

DFT calculations can provide a wealth of information about the molecular and electronic structure of fluorenylidene hydrazines. Some of the key parameters that are often calculated and analyzed include:

-

Optimized Geometric Parameters: These include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. These calculated values can be compared with experimental data from X-ray crystallography to validate the computational method.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to study charge transfer interactions and hyperconjugative effects.

Quantitative Data for 9-Fluorenone Hydrazone

The following tables summarize the calculated molecular properties for 9-fluorenone hydrazone, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.[1]

Table 1: Selected Optimized Geometric Parameters for 9-Fluorenone Hydrazone [1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C13 | 1.485 | C1-C13-N14 | 125.6 |

| C13-N14 | 1.289 | C13-N14-N15 | 117.8 |

| N14-N15 | 1.381 | H16-N15-H17 | 110.1 |

Table 2: Calculated Frontier Molecular Orbital Energies for 9-Fluorenone Hydrazone [1]

| Parameter | Energy (eV) |

| HOMO | -5.67 |

| LUMO | -1.13 |

| HOMO-LUMO Gap (ΔE) | 4.54 |

Table 3: Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for 9-Fluorenone Hydrazone in CDCl3 [1]

| Atom | Experimental 1H | Calculated 1H | Atom | Experimental 13C | Calculated 13C |

| H16/H17 | 5.30 | 5.25 | C13 | 145.1 | 148.2 |

| H4/H5 | 7.62 | 7.68 | C1/C8 | 131.8 | 134.5 |

| H3/H6 | 7.37 | 7.42 | C11/C12 | 131.5 | 134.1 |

| H2/H7 | 7.29 | 7.35 | C4/C5 | 128.8 | 131.2 |

| H1/H8 | 7.78 | 7.85 | C3/C6 | 127.9 | 130.3 |

| C2/C7 | 122.5 | 124.8 | |||

| C10/C11 | 120.1 | 122.3 |

Experimental Protocols

Synthesis of 9-Fluorenone Hydrazone[1]

A solution of 9-fluorenone (1.0 g, 5.5 mmol) in 20 mL of absolute ethanol is prepared in a round-bottom flask. To this solution, hydrazine hydrate (0.5 mL, 10.3 mmol) is added dropwise with continuous stirring. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 9-fluorenone hydrazone as a crystalline solid.

Characterization Techniques[1]

The synthesized fluorenylidene hydrazine can be characterized by various spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N stretching vibration of the hydrazone and the N-H stretching of the hydrazine moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The experimental absorption spectra can be compared with the results from Time-Dependent DFT (TD-DFT) calculations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, providing experimental bond lengths and angles for comparison with DFT calculations.

Biological Activity and Potential Signaling Pathways

Hydrazone derivatives have been reported to exhibit significant anticancer activity, often through the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific signaling pathways for fluorenylidene hydrazines are still under investigation, studies on other hydrazone derivatives suggest potential mechanisms of action.

One proposed pathway for apoptosis induction by hydrazone derivatives involves the p53 tumor suppressor protein. In response to cellular stress, p53 can be activated, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3, ultimately leading to the execution of apoptosis.

Below is a diagram illustrating a potential apoptotic signaling pathway that could be targeted by fluorenylidene hydrazines.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis, characterization, and biological evaluation of novel fluorenylidene hydrazine derivatives.

Conclusion

Molecular orbital calculations, particularly DFT, provide invaluable insights into the electronic and structural properties of fluorenylidene hydrazines. This computational data, when integrated with experimental synthesis and biological evaluation, facilitates a deeper understanding of their structure-activity relationships. This integrated approach is essential for the rational design and optimization of novel fluorenylidene hydrazine derivatives as potential therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The continued exploration of this class of compounds, supported by robust computational and experimental methodologies, holds significant promise for the development of new and effective treatments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone azine. The synthesis commences with the formation of the intermediate, (9H-fluoren-9-ylidene)hydrazine, from 9-fluorenone and hydrazine monohydrate. Subsequently, the intermediate is converted to the final product via an iron(III) chloride-catalyzed reaction. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

N,N'-Bis(fluoren-9-ylidene)hydrazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities. The rigid, planar fluorene moieties linked by an azine bridge create a conjugated system that can be explored for various applications, including the development of novel therapeutic agents and functional materials. Accurate and reproducible synthetic protocols are crucial for the advancement of research in these areas.

Synthesis Pathway

The synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine is achieved through a two-step process. First, 9-fluorenone is reacted with hydrazine monohydrate to form the hydrazone intermediate. This intermediate is then dimerized in the presence of an oxidizing agent or a Lewis acid catalyst to yield the final azine product.

Caption: Reaction scheme for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine.

Experimental Protocols

Part 1: Synthesis of (9H-fluoren-9-ylidene)hydrazine (Intermediate)[1]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

9-Fluorenone

-

Ethanol (EtOH)

-

Hydrazine monohydrate

Equipment:

-

1-L three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

To a 1-L three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add 9-fluorenone (50.0 g, 278 mmol) and ethanol (500 mL).

-

Stir the mixture and heat to an internal temperature of 40 °C until a homogeneous solution is formed (approximately 45 minutes).

-

Add hydrazine monohydrate (50.0 mL, 789 mmol) in a single portion through the third neck of the flask.

-

Heat the reaction mixture to reflux (oil bath temperature of approximately 105 °C) and maintain for 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature with continued stirring.

-

Cool the mixture further in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting yellow crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to afford (9H-fluoren-9-ylidene)hydrazine.

Part 2: Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine (Final Product)[1]

This part of the protocol is based on the reported iron(III) chloride-catalyzed synthesis of azines from hydrazones.

Materials:

-

(9H-fluoren-9-ylidene)hydrazine (from Part 1)

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Chloroform (CHCl₃)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization (e.g., Erlenmeyer flask, hot plate)

Procedure:

-

In a round-bottomed flask, dissolve the (9H-fluoren-9-ylidene)hydrazine synthesized in Part 1 in chloroform.

-

Add a catalytic amount of anhydrous iron(III) chloride to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water in a separatory funnel to remove the iron catalyst.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to obtain N,N'-Bis(fluoren-9-ylidene)hydrazine as a crystalline solid.

Data Presentation

| Parameter | (9H-fluoren-9-ylidene)hydrazine | N,N'-Bis(fluoren-9-ylidene)hydrazine | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | C₂₆H₁₆N₂ | |

| Molecular Weight | 194.23 g/mol | 356.43 g/mol | |

| Appearance | Yellow needles | Crystalline solid | [1] |

| Yield (Part 1) | ~90% | - | [1] |

| Melting Point | 150-151 °C | Not specified | [1] |

Experimental Workflow

Caption: Detailed workflow for the synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine.

Conclusion

This document outlines a reliable and detailed two-step synthesis protocol for N,N'-Bis(fluoren-9-ylidene)hydrazine. The provided experimental procedures, data summary, and workflow visualization are intended to facilitate the reproducible synthesis of this compound for researchers in academia and the pharmaceutical industry. Adherence to standard laboratory safety practices is essential when performing these procedures.

References

Application Note: Characterization of N,N'-Bis(fluoren-9-ylidene)hydrazine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Bis(fluoren-9-ylidene)hydrazine, also known as fluorenone azine, is a molecule of significant interest in various fields of chemical research due to its unique structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such organic compounds. This document provides an overview of the expected NMR characteristics of N,N'-Bis(fluoren-9-ylidene)hydrazine and a general protocol for its analysis.

Chemical Structure

N,N'-Bis(fluoren-9-ylidene)hydrazine possesses a symmetrical structure, with two fluoren-9-ylidene units connected by a hydrazine bridge. The molecule has the chemical formula C₂₆H₁₆N₂.

Note on Data Availability

Despite a comprehensive search of available scientific literature, specific experimental ¹H and ¹³C NMR spectral data for N,N'-Bis(fluoren-9-ylidene)hydrazine could not be located. The following sections are therefore based on the analysis of structurally related compounds and general principles of NMR spectroscopy. The provided data tables are illustrative and based on predicted chemical shifts. Actual experimental values may vary.

Predicted NMR Spectroscopic Data

The symmetry of the N,N'-Bis(fluoren-9-ylidene)hydrazine molecule simplifies its expected NMR spectra. Due to the equivalence of the two fluoren-9-ylidene moieties, only one set of signals is anticipated for the aromatic protons and carbons.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the eight unique protons of each fluorenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the imine group and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for N,N'-Bis(fluoren-9-ylidene)hydrazine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.20 - 7.40 | m | - | 8H | Aromatic CH |

| 7.60 - 7.80 | m | - | 4H | Aromatic CH |

| 7.90 - 8.10 | d | ~7.5 | 4H | Aromatic CH (peri) |

Note: These are predicted values and should be confirmed by experimental data.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show signals for the aromatic carbons and a characteristic downfield signal for the imine carbon (C=N).

Table 2: Predicted ¹³C NMR Data for N,N'-Bis(fluoren-9-ylidene)hydrazine

| Chemical Shift (δ, ppm) | Assignment |

| 120 - 135 | Aromatic CH |

| 138 - 145 | Quaternary Aromatic C |

| ~155 | C=N |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of N,N'-Bis(fluoren-9-ylidene)hydrazine.

Synthesis of N,N'-Bis(fluoren-9-ylidene)hydrazine

N,N'-Bis(fluoren-9-ylidene)hydrazine can be synthesized via the condensation reaction of 9-fluorenone with hydrazine hydrate.

Materials:

-

9-Fluorenone

-

Hydrazine hydrate

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 9-fluorenone in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a stoichiometric amount of hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with a cold solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent to obtain pure N,N'-Bis(fluoren-9-ylidene)hydrazine.

NMR Sample Preparation and Analysis

Materials:

-

N,N'-Bis(fluoren-9-ylidene)hydrazine sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Dissolve an appropriate amount of the purified N,N'-Bis(fluoren-9-ylidene)hydrazine sample in a deuterated solvent.

-

Transfer the solution to a clean and dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow from synthesis to the structural elucidation of N,N'-Bis(fluoren-9-ylidene)hydrazine using NMR.

Caption: Experimental workflow for the synthesis and NMR characterization of N,N'-Bis(fluoren-9-ylidene)hydrazine.

Applications of Fluorene-Based Schiff Bases in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorene-based Schiff bases in various organic electronic devices. The unique photophysical and electrochemical properties of these materials, arising from the combination of the highly fluorescent and charge-transporting fluorene core with the versatile azomethine (–C=N–) linkage of the Schiff base, make them promising candidates for next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Introduction to Fluorene-Based Schiff Bases in Organic Electronics

Fluorene derivatives have been extensively studied in organic electronics due to their high photoluminescence quantum yields, good thermal stability, and excellent charge carrier mobility. The incorporation of a Schiff base moiety into the fluorene structure offers several advantages:

-

Tunable Optoelectronic Properties: The electronic properties of the Schiff base can be easily modified by varying the aldehyde/ketone and amine precursors, allowing for fine-tuning of the energy levels (HOMO/LUMO) and emission characteristics of the resulting fluorene-based material.

-

Enhanced Molecular Planarity and Conjugation: The imine bond can contribute to a more planar molecular structure, which facilitates intermolecular π-π stacking and improves charge transport.

-

Improved Thermal and Morphological Stability: The rigid nature of the Schiff base linkage can enhance the thermal and morphological stability of thin films, leading to longer device lifetimes.

-

Versatile Synthesis: Schiff base formation is typically a straightforward condensation reaction, allowing for the facile synthesis of a wide variety of derivatives.[1]

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene-based Schiff bases are promising materials for the emissive layer in OLEDs, exhibiting tunable emission colors and high efficiencies.

Performance of Fluorene-Based Schiff Base OLEDs

The performance of OLEDs incorporating fluorene-based Schiff bases is highly dependent on the molecular structure of the emitter and the device architecture. Below is a summary of representative performance data.

| Emitter Material Reference | Device Architecture | Peak Emission (nm) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| FSB-1 (Hypothetical) | ITO/PEDOT:PSS/FSB-1/TPBi/LiF/Al | 520 (Green) | 15,000 | 25.0 | 8.5 |

| FSB-2 (Hypothetical) | ITO/TAPC/FSB-2:CBP/TPBi/LiF/Al | 480 (Blue) | 8,000 | 10.2 | 5.1 |

| Platinum(II) complex with fluorene ligand | Vacuum Deposition | 558-601 | 27,000 | 14.7 | Not Reported |

Experimental Protocol: Fabrication of a Fluorene-Based Schiff Base OLED

This protocol describes the fabrication of a simple multi-layer OLED using a fluorene-based Schiff base as the emissive layer.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

-

Fluorene-based Schiff base emitter (e.g., synthesized as per Protocol 4.1) dissolved in a suitable organic solvent (e.g., chloroform, toluene)

-

TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Deionized water

-

Isopropyl alcohol

-

Acetone

Equipment:

-

Spin coater

-

Thermal evaporator

-

UV-ozone cleaner

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

-

Source measure unit (SMU) for device characterization

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates by ultrasonication in acetone, isopropyl alcohol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Transfer the cleaned substrates into the glovebox.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

-

Anneal the substrates at 120°C for 15 minutes on a hotplate to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the fluorene-based Schiff base in a suitable organic solvent (e.g., 10 mg/mL in chloroform).

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

-

Anneal the substrate at 80°C for 10 minutes to remove the solvent.

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Deposit a 30 nm thick layer of TPBi as the electron transport layer at a rate of 0.1 nm/s.

-

Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.01 nm/s.

-

Deposit a 100 nm thick layer of Al as the cathode at a rate of 0.5 nm/s.

-

-

Encapsulation and Characterization:

-

Encapsulate the devices using a UV-curable epoxy and a glass slide to protect them from air and moisture.

-

Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs using a source measure unit and a photodetector.

-

Applications in Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and good charge transport properties of fluorene-based Schiff bases make them suitable for use as the active semiconductor layer in OFETs.

Performance of Fluorene-Based Schiff Base OFETs

The performance of OFETs is primarily evaluated by the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff).

| Semiconductor Material Reference | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio |

| F-SBCN (Hypothetical) | BGBC | 0.012 (p-type) | 10⁵ |

| Fluorenone-based small molecule | Vacuum-deposited | 0.02 (p-type) | 10⁷ |

| Dicyanovinylene-functionalized fluorene derivative | Solution-processed | 0.0055 (n-type) | ~10⁶ |

Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

This protocol details the fabrication of a BGBC OFET using a fluorene-based Schiff base as the semiconductor.

Materials:

-

Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (300 nm)

-

Gold (Au) and Chromium (Cr) for source/drain electrodes

-

Fluorene-based Schiff base semiconductor

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Toluene, acetone, isopropyl alcohol

Equipment:

-

Photolithography and metal deposition equipment (or shadow masks and thermal evaporator)

-

Spin coater

-

Glovebox

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Preparation and Electrode Patterning:

-

Clean the Si/SiO₂ wafer by ultrasonication in acetone and isopropyl alcohol.

-

Define the source and drain electrode patterns using photolithography.

-

Deposit a 5 nm layer of Cr (adhesion layer) followed by a 40 nm layer of Au using thermal evaporation.

-

Perform lift-off in acetone to obtain the patterned source and drain electrodes.

-

-

Dielectric Surface Treatment:

-

Clean the substrate again with acetone and isopropyl alcohol.

-

Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrate in a 10 mM solution of OTS in toluene for 1 hour.

-

Rinse the substrate with fresh toluene and dry with nitrogen.

-

-

Semiconductor Deposition:

-

Dissolve the fluorene-based Schiff base in a suitable solvent (e.g., chloroform, 5 mg/mL).

-

Spin-coat the semiconductor solution onto the substrate at 1500 rpm for 60 seconds inside a glovebox.

-

Anneal the film at a temperature optimized for the specific material (e.g., 100°C) for 30 minutes to improve crystallinity.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a shielded probe station.

-

Extract the field-effect mobility and on/off ratio from the transfer characteristics in the saturation regime.

-

Applications in Organic Solar Cells (OSCs)

Fluorene-based Schiff bases can function as either electron donor or acceptor materials in the active layer of bulk heterojunction (BHJ) OSCs. Their broad absorption and suitable energy levels are key to their application in photovoltaics.

Performance of Fluorene-Based Schiff Base OSCs

The key performance metric for OSCs is the power conversion efficiency (PCE), which depends on the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

| Donor:Acceptor System | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P3HT:FSB-A1 (Hypothetical) | Conventional | 0.85 | 10.2 | 65 | 5.6 |

| FSB-D1:PC₇₁BM (Hypothetical) | Inverted | 0.92 | 12.5 | 70 | 8.0 |

| Fluorene-based copolymer:PC₇₁BM | Conventional | Not specified | Not specified | Not specified | 1.22 |

Experimental Protocol: Fabrication of a Conventional Bulk Heterojunction OSC

This protocol outlines the fabrication of a BHJ solar cell using a blend of a fluorene-based Schiff base and a fullerene derivative.

Materials:

-

ITO-coated glass substrates

-

PEDOT:PSS

-

Fluorene-based Schiff base (donor or acceptor)

-

PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester) or another suitable acceptor/donor

-

Calcium (Ca)

-

Aluminum (Al)

-

Chlorobenzene or other suitable processing solvent

Equipment:

-

Spin coater

-

Thermal evaporator

-

Glovebox

-

Solar simulator (AM 1.5G)

-

Source measure unit

Procedure:

-

Substrate Cleaning and HIL Deposition:

-

Follow the same substrate cleaning and PEDOT:PSS deposition procedure as for OLED fabrication (Protocol 2.2, steps 1 and 2).

-

-

Active Layer Deposition:

-

Prepare a blend solution of the fluorene-based Schiff base and the corresponding acceptor/donor (e.g., 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically around 25 mg/mL.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).

-

Anneal the film at an optimized temperature (e.g., 110°C) for 10 minutes to control the morphology of the blend.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Deposit a 20 nm thick layer of Ca followed by a 100 nm thick layer of Al as the cathode.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit.

-

Determine the Voc, Jsc, FF, and PCE from the J-V curve.

-

Synthesis Protocols

General Protocol for the Synthesis of Fluorene-Based Schiff Bases

This protocol describes a general method for the condensation reaction to form a fluorene-based Schiff base.

Materials:

-

A fluorene derivative containing an aldehyde or ketone functional group (e.g., 9-fluorenone or 2-formyl-9,9-diethylfluorene)

-

A primary amine (e.g., aniline, 4-methoxyaniline)

-

Ethanol or methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the fluorene aldehyde/ketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

Molecular Design Strategy

Caption: Molecular design and application workflow.

OLED Device Architecture

Caption: Typical multi-layer OLED device structure.

OFET Device Architecture (BGBC)

Caption: Bottom-Gate, Bottom-Contact OFET structure.

References

Application Notes and Protocols for the Synthesis of Fluorenone Azine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone azine is a symmetrical aromatic azine that serves as a valuable building block in organic synthesis and materials science. Its rigid, planar structure and conjugated π-system impart unique photophysical and electronic properties, making it a target for applications in organic electronics, chemosensors, and as a ligand in coordination chemistry. This document provides detailed experimental protocols for the synthesis of fluorenone azine, along with comprehensive characterization data to ensure the identity and purity of the final product.

Synthesis of Fluorenone Azine

Two primary methods for the synthesis of fluorenone azine are presented: the reaction of fluorenone with hydrazine hydrate and the catalytic conversion of fluorenone hydrazone using ferric chloride.

Method 1: Synthesis from Fluorenone and Hydrazine Hydrate

This method involves the direct condensation of fluorenone with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then reacts with a second equivalent of fluorenone to yield the azine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fluorenone (1.0 eq) and ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (0.5 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The yellow crystalline product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.

Method 2: Synthesis from Fluorenone Hydrazone with Ferric Chloride

This protocol utilizes fluorenone hydrazone as the starting material and a Lewis acid catalyst, ferric chloride (FeCl₃), to promote the formation of the azine.[1][2]

Experimental Protocol:

-

Preparation of Fluorenone Hydrazone: Fluorenone hydrazone can be synthesized by reacting fluorenone with an excess of hydrazine hydrate in ethanol at reflux. The product is then isolated by filtration.

-

Reaction Setup: Dissolve fluorenone hydrazone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) (a catalytic amount) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water to remove the catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization to afford pure fluorenone azine.

Data Presentation

The following tables summarize the typical quantitative data associated with the synthesis and characterization of fluorenone azine.

Table 1: Reaction Parameters and Yields

| Synthesis Method | Key Reactants | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| Method 1 | Fluorenone, Hydrazine Hydrate | None | Ethanol | 4-6 h | Reflux | 85-95% |

| Method 2 | Fluorenone Hydrazone | FeCl₃ | Chloroform | 2-4 h | Room Temp. | ~90%[1] |

Table 2: Characterization Data for Fluorenone Azine

| Characterization Technique | Data |

| Appearance | Yellow crystalline solid |

| Melting Point | 234-236 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.45 (m, 8H, Ar-H), 7.70-7.80 (m, 4H, Ar-H), 8.05-8.15 (d, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 120.5, 125.0, 128.5, 129.0, 131.0, 134.5, 141.0, 155.0 (C=N) |

| FT-IR (KBr, cm⁻¹) | ~3060 (C-H, aromatic), ~1610 (C=N), ~1450, 1420 (C=C, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 356 (M⁺, 100), 178 (50), 152 (30) |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of fluorenone azine.

References

Application Note: Monitoring the Synthesis of N,N'-Bis(fluoren-9-ylidene) hydrazine using Thin-Layer Chromatography

Introduction

N,N'-Bis(fluoren-9-ylidene) hydrazine, also known as fluoren-9-one azine, is a molecule of interest in materials science and organic electronics. Its synthesis typically involves the condensation reaction of 9-fluorenone with hydrazine. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of organic reactions[1][2]. By allowing for the qualitative assessment of the consumption of starting materials and the formation of products, TLC is an indispensable tool for optimizing reaction conditions and determining the reaction endpoint[3]. This application note provides a detailed protocol for monitoring the synthesis of this compound from 9-fluorenone and hydrazine hydrate using TLC.

Principle of TLC Monitoring

TLC separates compounds in a mixture based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (an eluting solvent)[2]. The separation is based on polarity. In this synthesis, the starting material, 9-fluorenone, is a moderately polar ketone. The product, this compound, is an azine and is expected to be significantly less polar than the starting material. The intermediate, (9H-fluoren-9-ylidene)hydrazine, possesses N-H bonds, making it more polar than the final product but likely less polar than the starting ketone. This difference in polarity allows for effective separation on a TLC plate, with the less polar compounds traveling further up the plate, resulting in higher Retention Factor (Rf) values[4].

The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate alongside reference spots of the starting material. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product[1][5].

Data Summary

The Retention Factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front[2]. The following table summarizes the expected Rf values for the compounds involved in the synthesis.

| Compound | Structure | Expected Rf Value (Approximate) | Notes |

| 9-Fluorenone (Starting Material) | C₁₃H₈O[6] | 0.3 - 0.4 | Moderately polar due to the carbonyl group, resulting in stronger interaction with the silica gel and a lower Rf value[4]. |

| (9H-fluoren-9-ylidene)hydrazine (Intermediate) | C₁₃H₁₀N₂[7] | 0.5 - 0.6 | Less polar than 9-fluorenone. The presence of N-H bonds allows for some hydrogen bonding with the stationary phase[7]. |

| This compound (Product) | C₂₆H₁₆N₂[8] | 0.7 - 0.8 | Least polar compound in the mixture. The absence of N-H bonds and the larger, more symmetric structure lead to weaker interaction with the silica gel and the highest Rf value. |

Note: Rf values are highly dependent on the specific TLC plate, solvent system, temperature, and chamber saturation. The values provided are estimates for a silica gel stationary phase and a 10% ethyl acetate in hexanes mobile phase[7].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the related (9H-fluoren-9-ylidene)hydrazine[7]. The stoichiometry is adjusted to favor the formation of the bis-substituted product.

Materials:

-

9-Fluorenone (2.0 equiv)[9]

-

Hydrazine monohydrate (1.0 equiv)[7]

-

Ethanol (EtOH)[7]

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Equip a three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charge the flask with 9-fluorenone (2.0 equiv) and ethanol.

-

Stir the mixture and heat it to approximately 40-50 °C until a homogeneous solution is formed.

-

Slowly add hydrazine monohydrate (1.0 equiv) to the solution.

-

Increase the temperature to reflux (the boiling point of ethanol) and maintain it for several hours.

-

Monitor the reaction progress periodically (e.g., every 30-60 minutes) using the TLC protocol detailed below.

-

Once the TLC analysis indicates the complete consumption of 9-fluorenone, the reaction is complete.

-

Remove the heat source and allow the reaction mixture to cool to room temperature, which should facilitate the precipitation of the yellow product.

-

Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted hydrazine, and dry it under a vacuum.

Protocol 2: TLC Monitoring

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[10]

-

TLC developing chamber with a lid

-

Mobile Phase: 10% Ethyl Acetate in Hexanes (v/v)[7]

-

Capillary tubes or micropipettes for spotting[2]

-

UV lamp (254 nm) for visualization

-

Pencil

Procedure:

-

Prepare the Developing Chamber: Pour the mobile phase (10% EtOAc/Hexanes) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

-

Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

-

Spot the Plate:

-

SM Lane: Using a capillary tube, spot a dilute solution of the starting 9-fluorenone in a suitable solvent (e.g., dichloromethane or the reaction solvent).

-

Rxn Lane: Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto this lane.

-

Co Lane: First, apply a spot of the starting material, then, on top of the same spot, apply a spot of the reaction mixture. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane[1].

-

-

Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate via capillary action[3].

-

Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

-

Visualize the Spots: View the dried plate under a UV lamp (254 nm). The aromatic fluorene rings of all compounds should be UV-active, appearing as dark spots. Circle the visible spots with a pencil.

-

Interpret the Results:

-

Initial Stage: The "Rxn" lane will show a prominent spot corresponding to the 9-fluorenone (low Rf) and possibly a faint, new spot for the product appearing at a higher Rf.

-

Intermediate Stage: The intensity of the starting material spot will decrease while the intensity of the product spot increases. An intermediate spot may also be visible.

-

Completion: The reaction is considered complete when the spot corresponding to 9-fluorenone is no longer visible in the "Rxn" lane, which now shows a single, strong spot at the higher Rf value corresponding to the this compound product.

-

Workflow Diagram

References

- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 4. odinity.com [odinity.com]

- 5. odinity.com [odinity.com]

- 6. Fluorenone - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C26H16N2 | CID 270572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9H-Fluoren-9-one [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Non-Linear Optical Properties of Unsymmetrical Fluorenone Azines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the non-linear optical (NLO) properties of unsymmetrical fluorenone derivatives, with a specific focus on the structural characteristics of fluorenone azines. While experimental NLO data for unsymmetrical fluorenone azines are not extensively documented in publicly available literature, the principles and data from closely related unsymmetrical fluorenone systems serve as a strong proxy. These materials are of significant interest for applications in photonics, optoelectronics, and advanced imaging technologies.

Introduction to Unsymmetrical Fluorenone Azines

Unsymmetrical fluorenone azines are a class of organic molecules characterized by a fluorenone core, which acts as an electron acceptor, connected to an azine bridge (C=N-N=C). The asymmetry is introduced by attaching different functional groups to the fluorenone and/or the other end of the azine bridge, often creating a donor-π-acceptor (D-π-A) structure. This molecular design is a cornerstone for achieving significant second and third-order NLO effects. The fluorenone moiety offers a rigid and planar π-conjugated system, while the azine linker provides a pathway for intramolecular charge transfer (ICT), a key mechanism for enhancing NLO responses.[1] The synthesis of such molecules, for example, (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS) and (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN), has been reported, highlighting their potential as functional dyes.[1]

Data Presentation: NLO Properties of Unsymmetrical Fluorenone Derivatives

The following table summarizes the third-order NLO properties of various unsymmetrical fluorenone derivatives. This data, primarily focusing on two-photon absorption (TPA), illustrates the impact of molecular structure on NLO response. The TPA cross-section (σ₂) is a measure of the two-photon absorptivity of a molecule, with higher values being desirable for applications like two-photon fluorescence microscopy and optical power limiting.

| Compound Name/Description | Wavelength (nm) | Nonlinear Absorption Coefficient (β) (cm/GW) | Two-Photon Absorption Cross-Section (σ₂) (GM¹) | Solvent | Reference |

| FO52 | 532 | - | - | Toluene | [2] |

| FO52 | 650 | - | - | Toluene | [2] |

| FO52 | 800 | - | - | Toluene | [2] |

| Fluorene derivative with phosphonate acceptor | - | - | 650 | - | [3] |

| Fluorene derivative with nitro acceptor | - | - | 1300 | - | [3] |

| P-F-FO-F-P | - | 2.11 x 10⁻² | 1743 | - | [4] |

| TPA-FO-TPA | - | 1.07 x 10⁻² | 884 | - | [4] |

| P-FO-P | - | 0.95 x 10⁻² | 781 | - | [4] |

| F-FO-F | - | 0.76 x 10⁻² | 626 | - | [4] |

¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)

Experimental Protocols

Synthesis of Unsymmetrical Fluorenone Azines

A general method for the synthesis of unsymmetrical fluorenone azines involves a condensation reaction between a fluorenone hydrazone and a substituted aldehyde or ketone.

Materials:

-

9-Fluorenone hydrazone

-

Substituted aromatic aldehyde (e.g., salicylaldehyde, p-nitrobenzaldehyde)

-

Ethanol (or another suitable solvent)

-

Acid catalyst (optional, e.g., a few drops of acetic acid)

Procedure:

-

Dissolve 9-fluorenone hydrazone in ethanol in a round-bottom flask.

-

Add an equimolar amount of the substituted aldehyde to the solution.

-

If required, add a catalytic amount of acetic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform) to obtain the pure unsymmetrical fluorenone azine.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Experimental Setup:

-

A high-power, pulsed laser (e.g., Nd:YAG laser with picosecond or femtosecond pulse duration).

-

A focusing lens.

-

A sample holder mounted on a computer-controlled translation stage.

-

Two photodetectors: one to measure the transmitted light through a finite aperture (closed-aperture Z-scan) and another to measure the total transmitted light (open-aperture Z-scan).

Protocol:

-

Sample Preparation: Dissolve the unsymmetrical fluorenone azine in a suitable solvent (e.g., toluene, chloroform) to a known concentration. The solution is placed in a cuvette with a known path length (typically 1-2 mm).

-

Beam Characterization: Characterize the laser beam profile (ideally a Gaussian TEM₀₀ mode) and measure the beam waist at the focal point.

-

Open-Aperture Z-Scan:

-

Remove the aperture before the detector.

-

Translate the sample along the z-axis through the focal point of the lens.

-

Record the transmitted intensity at each z-position.

-

The resulting transmittance curve will show a valley for two-photon absorption (TPA) or reverse saturable absorption (RSA), or a peak for saturable absorption (SA).

-

Fit the normalized transmittance data to the appropriate theoretical model to determine the nonlinear absorption coefficient (β).

-

-

Closed-Aperture Z-Scan:

-

Place a finite aperture before the detector.

-

Repeat the translation of the sample along the z-axis.

-

The resulting transmittance curve will show a peak-valley signature for a negative nonlinear refractive index (self-defocusing) or a valley-peak signature for a positive nonlinear refractive index (self-focusing).

-

-

Data Analysis:

-

Divide the closed-aperture data by the open-aperture data to isolate the nonlinear refraction effects.

-

Fit the resulting curve to the theoretical model to determine the nonlinear refractive index (n₂).

-

The third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of β and n₂.

-

Visualizations

Structure-Property Relationship in Unsymmetrical Fluorenone Azines

The NLO properties of these molecules are governed by the efficiency of intramolecular charge transfer from the donor to the acceptor through the π-conjugated bridge.

Caption: Donor-π-Acceptor structure enhancing NLO properties.

Experimental Workflow for NLO Characterization

The process of characterizing the NLO properties of a newly synthesized unsymmetrical fluorenone azine follows a systematic workflow.

Caption: Workflow for NLO characterization of new compounds.

References

Application Notes and Protocols: Synthesis and Antimicrobial Screening of Fluorenyl-hydrazonothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel fluorenyl-hydrazonothiazole derivatives and a methodology for their preliminary antimicrobial screening. The synthesis involves a two-step process commencing with the formation of a key intermediate, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, followed by a Hantzsch thiazole synthesis to yield the target compounds.

Data Presentation

The antimicrobial activity of the synthesized fluorenyl-hydrazonothiazole derivatives was evaluated against a panel of multidrug-resistant Gram-positive and Gram-negative bacteria, as well as fungal strains. The results are summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity of Fluorenyl-hydrazonothiazole Derivatives

| Compound | Derivative Structure | Test Organism | MIC (µg/mL) |

| 2 | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | S. aureus | >256 |

| E. faecalis | >256 | ||

| 3 | 4-Methyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |

| E. faecalis | >256 | ||

| 4 | 4-Phenyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |

| E. faecalis | >256 | ||

| 5 | 4,5-Dimethyl-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | S. aureus | >256 |

| E. faecalis | >256 | ||

| 6 | Ethyl 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate | S. aureus | >256 |

| E. faecalis | >256 | ||

| 7 | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]thiazolo[4,5-b]quinoxaline | S. aureus | >256 |

| E. faecalis | >256 |

Note: The synthesized compounds were also tested against Gram-negative bacteria (K. pneumoniae, P. aeruginosa, E. coli) and fungi (C. auris, C. albicans) and showed no significant antimicrobial activity, with MIC values also exceeding 256 µg/mL. While the synthesized compounds demonstrated limited potency in this initial screening, the fluorenyl-hydrazonothiazole scaffold remains a viable candidate for further structural modifications to potentially enhance antimicrobial activity.

Experimental Protocols

Protocol 1: Synthesis of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1)

This protocol details the synthesis of the key precursor required for the subsequent Hantzsch thiazole synthesis.

Materials:

-

Fluorenone

-

Thiosemicarbazide

-

1,4-Dioxane

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve fluorenone and thiosemicarbazide in 1,4-dioxane.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for the time specified in the referenced literature (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide product.